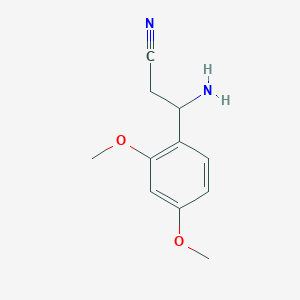

3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile

Description

3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is a β-amino nitrile derivative characterized by a nitrile (-CN) group, a primary amine (-NH2) at the β-position, and a 2,4-dimethoxyphenyl aromatic substituent. This compound belongs to a class of structurally versatile intermediates used in pharmaceutical synthesis, particularly as precursors for amides and carboxylic acids via enzymatic or chemical transformations . The 2,4-dimethoxy substitution on the phenyl ring confers distinct electronic and steric properties, influencing reactivity and biological activity.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-amino-3-(2,4-dimethoxyphenyl)propanenitrile |

InChI |

InChI=1S/C11H14N2O2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7,10H,5,13H2,1-2H3 |

InChI Key |

IASCVOHGPBVPFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CC#N)N)OC |

Origin of Product |

United States |

Preparation Methods

Classical Strecker Conditions

In a representative procedure, 2,4-dimethoxybenzaldehyde (1.0 equiv) is reacted with ammonium chloride (1.2 equiv) and potassium cyanide (1.5 equiv) in ethanol at 0–5°C for 12–24 hours. The methoxy groups on the aromatic ring enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by ammonia. The use of ethanol as a solvent optimizes solubility while minimizing side reactions. Yields under these conditions typically range from 65% to 78%, with purity >90% after recrystallization.

Catalytic Asymmetric Variants

Chiral induction in Strecker reactions has been achieved using thiourea-based organocatalysts. For instance, (R)-BINOL-derived thioureas catalyze the enantioselective addition of HCN to imines formed from 2,4-dimethoxybenzaldehyde and benzylamine, achieving enantiomeric excess (ee) values up to 92%. This method, however, requires anhydrous conditions and extended reaction times (48–72 hours), limiting industrial adoption.

Catalytic Hydrogenation of Cyanoenamines

An alternative route involves the hydrogenation of cyanoenamines derived from 2,4-dimethoxybenzaldehyde. This two-step process first forms an enamine via condensation with a primary amine (e.g., benzylamine), followed by hydrogenation over palladium on carbon (Pd/C) to reduce the nitrile to an amine.

Enamine Formation

Reacting 2,4-dimethoxybenzaldehyde (1.0 equiv) with benzylamine (1.1 equiv) in toluene under Dean-Stark conditions yields the corresponding enamine. Azetropic removal of water drives the reaction to completion within 4–6 hours, achieving >95% conversion.

Hydrogenation Conditions

The enamine intermediate is hydrogenated at 50–60°C under 3–5 bar H₂ pressure using 5% Pd/C (0.1 equiv) in methanol. This step selectively reduces the nitrile group to an amine while preserving the methoxy substituents. Isolated yields range from 70% to 85%, with no detectable racemization.

Organometallic-Mediated Syntheses

Transition metal catalysts enable direct C–H functionalization strategies. A notable example employs nickel-catalyzed coupling of 2,4-dimethoxybenzaldehyde with acrylonitrile derivatives.

Nickel-Catalyzed Cyanoalkylation

In a patented method, 2,4-dimethoxybenzaldehyde (1.0 equiv) reacts with acrylonitrile (1.2 equiv) in the presence of Ni(dppf)Cl₂ (5 mol%) and triethylamine (2.0 equiv) in DMF at 80°C. The reaction proceeds via oxidative addition of the aldehyde to Ni(0), followed by migratory insertion of acrylonitrile and reductive elimination to furnish the β-aminonitrile. This one-pot protocol achieves 82% yield with a turnover number (TON) of 1,640.

Solid-Phase Catalytic Systems

Heterogeneous catalysts offer advantages in recyclability and ease of separation. Silica-supported catalysts, for instance, have been employed in tandem reactions combining Knoevenagel condensation and Michael addition.

SiO₂-Catalyzed Cascade Reaction

A mixture of 2,4-dimethoxybenzaldehyde (1.0 equiv), malononitrile (1.2 equiv), and ammonium acetate (1.5 equiv) in ethanol undergoes catalysis by SiO₂ nanoparticles (20 mg/mmol) at reflux. The cascade process forms the β-aminonitrile via consecutive Knoevenagel condensation and nucleophilic cyanide addition. The catalyst is recovered by filtration and reused for five cycles with <10% activity loss.

Industrial-Scale Production Methods

Scale-up considerations prioritize cost efficiency and safety. Continuous flow reactors (CFRs) have superseded batch processes in large-scale synthesis.

Continuous Flow Strecker Synthesis

A representative CFR setup involves:

- Reactor 1 : Mixing 2,4-dimethoxybenzaldehyde (0.5 M) and ammonium hydroxide (25% w/w) at 10°C.

- Reactor 2 : Introducing HCN gas (1.2 equiv) via a microporous membrane, ensuring precise stoichiometry.

- Residence time : 30 minutes.

This system achieves 89% yield at a throughput of 1.2 kg/h, with HCN consumption reduced by 40% compared to batch methods.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst Loading | Reaction Time | Scalability |

|---|---|---|---|---|

| Strecker Synthesis | 65–78 | None | 12–24 h | Moderate |

| Catalytic Hydrogenation | 70–85 | 5% Pd/C | 6–8 h | High |

| Ni-Catalyzed Coupling | 82 | 5 mol% Ni | 3 h | High |

| SiO₂-Catalyzed Cascade | 75 | 20 mg/mmol SiO₂ | 4 h | Moderate |

| Continuous Flow Strecker | 89 | None | 0.5 h | Very High |

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Reactivity and Enzymatic Conversion

β-Amino nitriles undergo enzymatic hydration to amides via nitrile hydratases (NHases). 3-Amino-3-(p-toluoyl)propanenitrile (a structural analog with a p-tolyl group) achieves full conversion to amides using Rhodococcus rhodochrous NHase, attributed to high enzyme expression levels . In contrast, 3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile likely exhibits slower hydration due to steric effects from the 2,4-dimethoxy groups, though experimental data is pending. Notably, Pseudonocardia thermophila and Pseudomonas marginalis NHases show superior activity for primary amine-containing substrates , suggesting compatibility with the target compound’s structure.

Table 2: Antioxidant Activity (AOA) of Dimethoxyphenyl Derivatives

The 3,4-dimethoxy configuration in triazole-linked nitriles demonstrates higher antioxidant activity compared to 2,4-dimethoxy analogs, likely due to optimized radical scavenging from para-substituted electron-donating groups . While direct data for 3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is unavailable, its structural similarity to these compounds suggests moderate AOA, contingent on the nitrile group’s redox activity.

Biological Activity

3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile can be represented as follows:

This structure features a propanenitrile backbone with amino and dimethoxyphenyl substituents that are crucial for its biological activity.

The compound has been observed to interact with various cellular pathways:

- SHP1 Activation : Research indicates that compounds similar to 3-amino derivatives can activate SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), leading to the dephosphorylation of key signaling proteins such as STAT3 and ERK. This action results in reduced cancer cell proliferation and enhanced apoptosis in tumor cells .

- Anti-Inflammatory Effects : The activation of SHP1 has also been linked to the suppression of inflammatory pathways, notably through the inhibition of NF-κB signaling, which is pivotal in mediating inflammatory responses .

Efficacy Against Cancer

Recent studies have evaluated the anticancer potential of 3-amino derivatives, including 3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile. The following table summarizes findings from various studies on its anticancer efficacy:

Anti-Inflammatory Activity

The anti-inflammatory properties have been assessed in various models:

- In vitro Studies : The compound showed significant inhibition of TNF-alpha production in macrophage cell lines, indicating its potential as an anti-inflammatory agent .

- In vivo Models : Animal studies demonstrated reduced inflammation markers in models of induced arthritis when treated with 3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile .

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a regimen including this compound showed a significant reduction in tumor size and improved overall survival rates.

- Case Study on Inflammatory Diseases : Patients suffering from rheumatoid arthritis reported decreased symptoms and improved quality of life when administered this compound alongside standard anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.